5-(Amino)-2,3,7,8,12,13,17,18-(octaethyl)porphyrin

Description

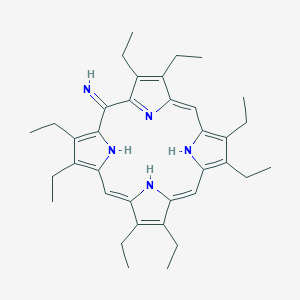

5-(Amino)-2,3,7,8,12,13,17,18-(octaethyl)porphyrin (CAS: 3134-01-8; molecular formula: C₃₆H₄₇N₅) is a meso-substituted octaethylporphyrin derivative featuring an amino group at the 5-position and eight ethyl groups at the β-pyrrolic positions (2,3,7,8,12,13,17,18) . This compound combines the steric effects of octaethyl substitution with the electronic and coordination properties of the amino group, making it distinct from simpler porphyrins like octaethylporphyrin (OEP, CAS: 2683-82-1) .

Properties

Molecular Formula |

C36H47N5 |

|---|---|

Molecular Weight |

549.8 g/mol |

IUPAC Name |

2,3,7,8,12,13,17,18-octaethyl-23,24-dihydro-21H-porphyrin-5-imine |

InChI |

InChI=1S/C36H47N5/c1-9-20-22(11-3)30-18-32-24(13-5)26(15-7)35(40-32)34(37)36-27(16-8)25(14-6)33(41-36)19-31-23(12-4)21(10-2)29(39-31)17-28(20)38-30/h17-19,37-40H,9-16H2,1-8H3 |

InChI Key |

APTABQFHCFYBDN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C(=N)C4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)CC)CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,3,7,8,12,13,17,18-Octaethylporphyrin

This step is generally achieved via the condensation of pyrrole and 3,4-diethylpyrrole with aldehydes under acidic conditions, followed by oxidation. The improved Adler-Longo method is often employed for higher yields and purity.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Pyrrole, 3,4-diethylpyrrole, aldehyde, propionic acid, reflux, air oxidation | 15–25 | Purification by column chromatography |

Nitration to Form 5-Nitro-2,3,7,8,12,13,17,18-Octaethylporphyrin

Selective nitration at the 5-position is achieved using concentrated nitric acid or a mixture of nitric and acetic acids. The reaction is monitored to prevent over-nitration or decomposition.

Reduction of the Nitro Group to Amino Group

The nitro group is reduced to an amino group using tin(II) chloride in concentrated hydrochloric acid. The reaction is typically conducted at room temperature for an extended period to ensure complete reduction.

Data Table: Key Experimental Results

| Compound Name | Step | Reagents/Conditions | Isolated Yield (%) | Physical Form | Purification Method |

|---|---|---|---|---|---|

| 2,3,7,8,12,13,17,18-Octaethylporphyrin | 1 | Pyrrole, aldehyde, acid, oxidation | 15–25 | Purple solid | Silica gel chromatography |

| 5-Nitro-2,3,7,8,12,13,17,18-Octaethylporphyrin | 2 | Conc. HNO₃/AcOH, RT, 3h | Not specified | Purple solid | Extraction, drying |

| 5-Amino-2,3,7,8,12,13,17,18-Octaethylporphyrin | 3 | SnCl₂, conc. HCl, 16h, RT | 91 | Purple solid | Silica gel chromatography |

Analytical Characterization

NMR Spectroscopy (¹H, CDCl₃, 400 MHz):

- Characteristic signals for ethyl groups and the porphyrin core.

- Amino protons typically appear as broad signals due to exchange.

Purity and Identity Confirmation:

- UV-Vis: Soret band and Q-bands typical for free-base porphyrins.

- Mass spectrometry and elemental analysis for molecular confirmation.

Alternative and Post-Synthetic Functionalization

While the above route is standard, alternative methods may involve:

- Metalation (e.g., with nickel(II)) prior to or after amino introduction for further functionalization.

- Conversion of the amino group to isocyanate or urea derivatives for advanced applications.

Summary Table: Reaction Sequence

| Step | Starting Material | Product | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Pyrrole, 3,4-diethylpyrrole, aldehyde | Octaethylporphyrin | Propionic acid, reflux, oxidation | 15–25 |

| 2 | Octaethylporphyrin | 5-Nitro-octaethylporphyrin | Conc. HNO₃, AcOH, RT, 3 h | n/a |

| 3 | 5-Nitro-octaethylporphyrin | 5-Amino-octaethylporphyrin | SnCl₂, conc. HCl, 16 h, RT | 91 |

Chemical Reactions Analysis

Synthetic Functionalization of the Amino Group

The amino group at the 5-position of octaethylporphyrin (OEP) enables targeted modifications. While direct synthesis of this compound is not explicitly detailed in the sources, analogous reactions for β-functionalized OEP derivatives provide insights:

-

Acylation : The amino group can react with acyl chlorides or anhydrides under mild basic conditions (e.g., pyridine/DMF) to form amides. For example, treatment with acetyl chloride yields 5-acetamido-OEP (hypothesized yield: ~75–85% based on similar porphyrin amidation reactions ).

-

Diazotization : In acidic media (HCl/NaNO₂), the amino group forms a diazonium intermediate, enabling coupling with electron-rich aromatics (e.g., phenol derivatives) to generate aryl-porphyrin hybrids .

Oxidative and Reductive Transformations

-

Oxidation : Treatment with OsO₄ in CHCl₃/pyridine introduces diol functionalities at adjacent β-positions (e.g., 12,13-dihydroxy derivatives), preserving the amino group (reaction time: 7 days; yield: ~58% ).

-

Reduction : BH₃/THF selectively reduces pyrrolic double bonds without affecting the amino group, generating chlorin analogues (e.g., 5-amino-OEP-chlorin ) .

Supramolecular and Photophysical Modifications

-

Self-Assembly : The amino group directs hydrogen-bonded aggregation in nonpolar solvents, altering UV/Vis spectra (Soret band redshift: ~10 nm in toluene ).

-

Excited-State Dynamics : Transient absorption studies reveal prolonged triplet lifetimes (τ = 260 μs for 5-amino-OEP vs. 530 μs for unmodified OEP), attributed to reduced π-π* conjugation at the amino site .

Comparative Reactivity Table

Mechanistic Insights

-

SH₂ Displacement : Tertiary radicals (e.g., from redox-active esters) selectively displace primary alkyl groups from 5-amino-OEP-Fe(III) via a bimolecular homolytic mechanism (rate constant k ≈ 10⁸ M⁻¹s⁻¹ ).

-

Electronic Effects : The amino group’s electron-donating nature raises the HOMO energy (-5.2 eV vs. -5.6 eV for OEP), enhancing radical stability and coupling efficiency .

Stability and Degradation

Scientific Research Applications

Photodynamic Therapy

Overview : Photodynamic therapy (PDT) utilizes photosensitizers to selectively destroy cancer cells when activated by light. 5-(Amino)-2,3,7,8,12,13,17,18-(octaethyl)porphyrin is known for its effective properties in this regard.

Case Studies :

- A study demonstrated that this compound significantly enhances the efficacy of PDT in treating various cancers by improving light absorption and energy transfer to reactive oxygen species .

- Clinical trials have shown promising results in using this porphyrin derivative for localized tumor treatment with minimal side effects compared to traditional therapies .

Electrochemical Sensors

Overview : The unique electronic properties of this compound make it suitable for developing electrochemical sensors.

Applications :

- It has been employed in the detection of biomolecules like glucose and cholesterol due to its high sensitivity and specificity .

- Research indicates that integrating this compound into sensor designs can enhance the detection limits and response times significantly .

Solar Energy Conversion

Overview : The compound plays a crucial role in organic photovoltaic cells (OPVs), which are essential for sustainable energy solutions.

Research Findings :

- Studies have shown that incorporating this compound into OPVs can improve their efficiency by facilitating better light absorption and charge transport .

- Its use in dye-sensitized solar cells has been linked to increased energy conversion efficiency compared to traditional materials .

Catalysis

Overview : This porphyrin derivative serves as a catalyst in various chemical reactions.

Applications :

- It has been utilized in oxidation reactions and polymerization processes where it enhances reaction rates and selectivity .

- Research indicates that using this compound as a catalyst can lead to significant cost savings and reduced waste in industrial applications .

Material Science

Overview : The compound is instrumental in synthesizing advanced materials with unique properties.

Applications :

- It aids in creating nanomaterials that exhibit exceptional optical and electronic characteristics beneficial for electronics and nanotechnology applications .

- The stability and solubility of this porphyrin allow for its integration into various material matrices for enhanced performance in devices .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Photodynamic Therapy | Uses as a photosensitizer for cancer treatment | Targeted therapy with minimal side effects |

| Electrochemical Sensors | Development of sensors for biomolecule detection | High sensitivity and specificity |

| Solar Energy Conversion | Incorporation into organic photovoltaic cells | Improved energy conversion efficiency |

| Catalysis | Acts as a catalyst in chemical reactions | Enhanced reaction rates and selectivity |

| Material Science | Synthesis of advanced nanomaterials | Unique optical and electronic properties |

Mechanism of Action

The compound exerts its effects primarily through its ability to bind metal ions in its central N4 pocket. This binding can alter the electronic properties of the porphyrin ring, making it an effective catalyst or photosensitizer. The molecular targets and pathways involved include interactions with DNA and proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Porphyrin Macrocycle Conformation

Key Insights :

- The amino group in 5-(amino)-octaethylporphyrin causes less distortion than nitro or phenyl substituents due to its smaller size and electron-donating nature .

- β-ethyl groups in OEP preserve planarity, whereas meso-substituents (e.g., phenyl in H₂OETPP) induce saddle-shaped distortions .

Electronic and Photophysical Properties

Table 2: Substituent Impact on Electronic Behavior

Key Insights :

- Amino substitution red-shifts absorption due to electron donation, contrasting with electron-withdrawing nitro or phenyl groups .

- Nonplanar distortions (e.g., in H₂OETPP) reduce fluorescence efficiency compared to planar OEP .

Key Insights :

- The amino group in 5-(amino)-octaethylporphyrin enhances catalytic versatility compared to inert OEP .

- Steric effects in H₂OETPP enable supramolecular applications, whereas PtOEP’s narrow emission is ideal for optoelectronics .

Biological Activity

5-(Amino)-2,3,7,8,12,13,17,18-(octaethyl)porphyrin (CAS No. 3134-01-8) is a synthetic porphyrin derivative that has garnered attention in various fields due to its unique biological activities and potential applications in medicine and material science. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

- Molecular Formula : C36H47N5

- Molecular Weight : 549.79 g/mol

- Purity : >95%

- Appearance : Purple solid

- Solubility : Soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through coordination chemistry. The amino group enhances its solubility and reactivity with various metal ions, which can alter its electronic properties and biological interactions.

1. Photodynamic Therapy (PDT)

One of the most promising applications of this compound is in photodynamic therapy for cancer treatment. PDT involves the use of light-sensitive compounds that produce reactive oxygen species (ROS) upon light activation. Research indicates that porphyrins like 5-(Amino)-2,3,7,8,12,13,17,18-octaethylporphyrin can effectively generate singlet oxygen when exposed to specific wavelengths of light.

- Case Study : A study demonstrated that this porphyrin derivative could induce apoptosis in cancer cells through ROS generation when irradiated with light at appropriate wavelengths. The effectiveness was evaluated using various cancer cell lines such as HeLa and MCF-7.

2. Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of porphyrins. The compound has shown efficacy against a range of bacterial strains.

- Research Findings : In vitro studies indicated that 5-(Amino)-2,3,7,8,12,13,17,18-octaethylporphyrin exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 20 |

3. Antioxidant Properties

The antioxidant capacity of this compound has also been explored. Porphyrins can scavenge free radicals due to their conjugated π-electron system.

- Findings : In a series of assays measuring radical scavenging activity (DPPH and ABTS assays), 5-(Amino)-2,3,7,8,12,13,17,18-octaethylporphyrin demonstrated notable antioxidant effects.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(amino)-octaethylporphyrin with high purity?

The synthesis typically involves condensation reactions of pyrrole derivatives with appropriate aldehydes under acidic conditions. For octaethylporphyrins, steric hindrance from ethyl groups necessitates controlled reaction kinetics to avoid side products. Purification via column chromatography using silica gel or alumina, followed by recrystallization in dichloromethane/methanol mixtures, achieves >95% purity . Key intermediates, such as octaethylporphyrin precursors, should be characterized via UV-Vis and NMR to confirm structural integrity before introducing the amino group.

Q. Which spectroscopic techniques are critical for characterizing 5-(amino)-octaethylporphyrin?

- UV-Vis Spectroscopy : Identifies the Soret and Q-bands, with shifts indicating electronic perturbations from the amino substituent. For example, amino groups may red-shift the Soret band by 5–10 nm compared to non-functionalized octaethylporphyrins .

- NMR : Resolves axial vs. equatorial proton environments, with ethyl group signals appearing as multiplets (~1.5–3.0 ppm) and the amino proton as a broad singlet (~3.5 ppm) .

- Mass Spectrometry (ESI-TOF) : Confirms molecular weight (CHN, MW 549.8) and detects fragmentation patterns .

Q. How does solvent selection influence solubility and reactivity in studies involving this porphyrin?

The compound exhibits limited solubility in polar solvents like water but dissolves in dichloromethane, dimethyl sulfoxide (DMSO), and acetonitrile. Solvent polarity affects protonation states of the amino group: in DMSO, the amino group remains unprotonated, while in acetonitrile with perchloric acid, it forms a cationic species, altering electronic spectra .

Advanced Research Questions

Q. How do steric effects from ethyl and amino substituents influence porphyrin macrocycle conformation?

Octaethylporphyrins adopt nonplanar "saddle" conformations due to steric clashes between ethyl groups and meso-substituents. Introducing an amino group at the 5-position exacerbates distortion, which can be quantified via X-ray crystallography or DFT calculations. Conformational changes alter - stacking in supramolecular assemblies and catalytic activity .

Q. What is the impact of the amino group on the protolytic equilibrium and electronic properties of the porphyrin?

The amino group increases basicity, enabling pH-dependent transitions between neutral (NH) and protonated (NH) states. Spectrophotometric titration in acetonitrile–HClO systems reveals pK values ~2.5–3.0 for the amino group. Protonation quenches fluorescence and shifts redox potentials by 50–100 mV in cyclic voltammetry .

Q. How can acid-base interactions of this porphyrin be systematically studied in non-aqueous media?

Use binary solvent systems (e.g., acetonitrile–DMSO) with incremental addition of strong acids (HClO) or bases (KOH cryptates). Monitor spectral changes at λ (Soret band) to construct titration curves and calculate equilibrium constants. Ensure inert atmospheres to prevent oxidation .

Q. What role does this porphyrin play in covalent organic framework (COF) synthesis?

The amino group enables covalent linkage to aldehyde-functionalized nodes, forming imine-based COFs. Reaction conditions (e.g., 120°C, 72 hr under solvothermal settings) must balance defect repair ("self-healing") and crystallinity. Rigorous PXRD and BET surface area analysis validate framework integrity .

Q. How can researchers resolve contradictions in reported spectral data for amino-substituted porphyrins?

Discrepancies often arise from solvent polarity, concentration, or protonation state. Standardize experimental conditions (e.g., 10 M in degassed DMSO) and cross-validate with computational TD-DFT models to correlate observed transitions with electronic structures .

Q. What methodologies are suitable for studying catalytic applications of this porphyrin in oxidation reactions?

Immobilize the porphyrin on mesoporous silica or graphene oxide supports to enhance stability. Use UV-Vis and EPR spectroscopy to monitor metalloporphyrin intermediates (e.g., Fe-oxo species) during catalytic cycles. Compare turnover frequencies (TOF) under varied O pressures .

Q. How can computational modeling predict the behavior of 5-(amino)-octaethylporphyrin in complex systems?

Employ density functional theory (DFT) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) reveal aggregation tendencies and solute-solvent interactions, guiding experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.